molecular formula C17H20FN5O2 B5902658 2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide

2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide

Cat. No.: B5902658
M. Wt: 345.4 g/mol
InChI Key: FLUYYMZZVUFFCI-UHFFFAOYSA-N
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Description

2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a piperazine ring, and an acetamide group

Properties

IUPAC Name

2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-19-15(24)8-14-17(25)20-6-7-23(14)10-12-9-21-22-16(12)11-2-4-13(18)5-3-11/h2-5,9,14H,6-8,10H2,1H3,(H,19,24)(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUYYMZZVUFFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NCCN1CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization under conventional heating . The piperazine ring is then introduced through a nucleophilic substitution reaction, and the final acetamide group is added via an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrazole and piperazine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyrazole and piperazine rings could modulate the compound’s overall activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide apart from similar compounds is its unique combination of a pyrazole ring, a fluorophenyl group, and a piperazine ring. This combination of structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

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